molecular formula C8H7BrClNO B13600253 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one

Cat. No.: B13600253
M. Wt: 248.50 g/mol
InChI Key: HEDSJCYZRPLOHO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms, and an amino group is attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogen substitution can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields of research .

Properties

IUPAC Name

2-amino-1-(4-bromo-2-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDSJCYZRPLOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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